![molecular formula C12H13ClO B017843 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one CAS No. 39105-39-0](/img/structure/B17843.png)
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Overview
Description
3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, commonly referred to as 3-chloro-indene-5-ol, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a pungent odor, and has a molecular weight of 178.57 g/mol. 3-Chloro-indene-5-ol is a versatile compound that can be used in numerous laboratory experiments, and has a wide range of biochemical and physiological effects. In
Scientific Research Applications
Antiviral Research
Indole derivatives, which share a structural similarity with 3-chloro-1-indan-5-yl-propan-1-one, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . This suggests potential applications of 3-chloro-1-indan-5-yl-propan-1-one in developing new antiviral agents.
Anti-inflammatory Applications
The indole scaffold is known for its anti-inflammatory effects. By modulating key pathways in the inflammatory process, derivatives of indole have been utilized in the treatment of chronic inflammation . The compound could be explored for similar applications.
Anticancer Therapeutics
Indole derivatives possess anticancer activities, making them valuable in the synthesis of new cancer treatment drugs . Research into 3-chloro-1-indan-5-yl-propan-1-one could uncover novel mechanisms of action against cancer cells.
Antimicrobial Agents
Studies have reported the antimicrobial efficacy of indole-based compounds . 3-chloro-1-indan-5-yl-propan-1-one could be investigated for its potential use as an antimicrobial agent, possibly offering new solutions to antibiotic resistance.
Antidiabetic Drug Development
The biological activity of indole derivatives extends to antidiabetic effects . Investigating 3-chloro-1-indan-5-yl-propan-1-one for its potential to regulate blood sugar levels could lead to the development of new antidiabetic medications.
Antimalarial Activity
Indole compounds have shown promise in antimalarial research, with some derivatives exhibiting significant activity against malaria parasites . This opens up possibilities for 3-chloro-1-indan-5-yl-propan-1-one to be used in creating antimalarial drugs.
Neuroprotective Properties
The indole nucleus is present in many neuroactive compounds. Research into 3-chloro-1-indan-5-yl-propan-1-one could reveal neuroprotective properties, potentially contributing to treatments for neurodegenerative diseases .
Proteomics Research
3-chloro-1-indan-5-yl-propan-1-one is available for purchase as a product for proteomics research . This indicates its use in studying protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms.
properties
IUPAC Name |
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOHCVWRXWJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391072 | |
Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |
CAS RN |
39105-39-0 | |
Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-CHLOROPROPIONYL)INDAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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